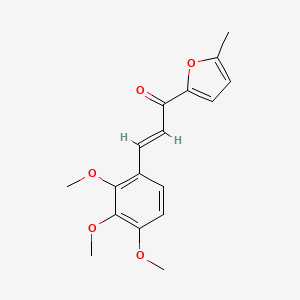amine CAS No. 893569-78-3](/img/structure/B6338536.png)
[(2,6-Dichlorophenyl)methyl](prop-2-en-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,6-Dichlorophenyl)methylamine” is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 . It is also known by other synonyms such as N-[(2,6-dichlorophenyl)methyl]prop-2-en-1-amine and Benzenemethanamine, 2,6-dichloro-N-2-propen-1-yl- .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Physical And Chemical Properties Analysis
The predicted boiling point of “(2,6-Dichlorophenyl)methylamine” is 282.5±30.0 °C, and its predicted density is 1.180±0.06 g/cm3 . The predicted pKa value is 7.55±0.20 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(2,6-Dichlorophenyl)methyl(prop-2-en-1-yl)amine: has been investigated for its antimicrobial properties. Research studies have characterized its single crystal structure using techniques like FT-IR, UV–visible, and 1H NMR. The compound exhibits moderate antimicrobial activity against selected pathogens . Further exploration in this area could lead to novel antimicrobial agents.
Chalcone Derivatives
Chalcones are open-chain flavonoids with diverse pharmacological properties. Researchers have studied chalcones for their antibacterial, antifungal, antitumor, antioxidant, and anti-inflammatory activities(2,6-Dichlorophenyl)methyl(prop-2-en-1-yl)amine belongs to this class of compounds and may contribute to these applications .
Materials Science and Optoelectronics
Chalcones find applications in materials science, such as nonlinear optics, optoelectronics, and electrochemical sensing. Their unique structure allows for functionalization and incorporation into various materials(2,6-Dichlorophenyl)methyl(prop-2-en-1-yl)amine could serve as a building block for designing novel materials with tailored properties .
Photothermal Conversion
Recent research has explored donor engineering in radicals containing diphenylamine (DPA) units. These radicals exhibit near-infrared (NIR) absorbance and efficient photothermal conversion. While not directly related to our compound, this field highlights the potential of organic radicals for photothermal therapy .
Photochromism and Chromenes
The synthesis of unique chalcone derivatives, including chromenes, has attracted interest. By reacting 2,6-dichlorobenzaldehyde with 1-acetonaphthone, researchers have obtained novel compounds. Although not specific to our compound, this work demonstrates the versatility of chalcone-based structures .
Other Potential Applications
Further investigations may reveal additional applications, such as conductive organic solar cells, marine biofouling prevention, and sweetening agents. The diverse properties of chalcones make them intriguing candidates for various scientific and industrial fields .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h2-5,13H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZNJBHCIJWVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dichlorophenyl)methyl](prop-2-en-1-yl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

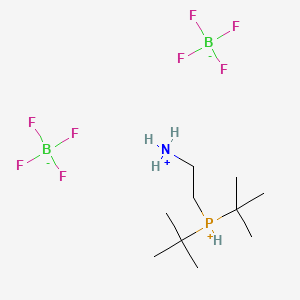
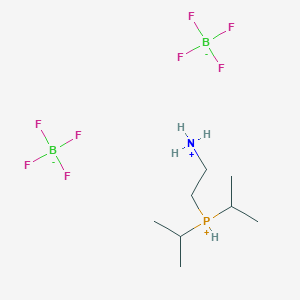
amine](/img/structure/B6338476.png)
![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)
![([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine](/img/structure/B6338504.png)

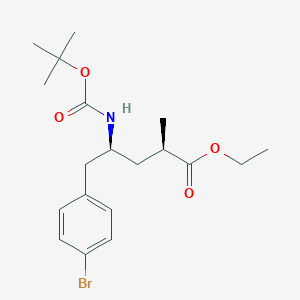
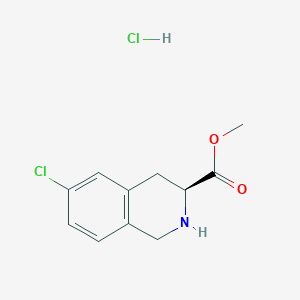
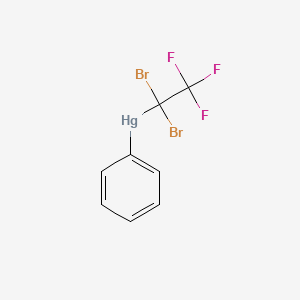
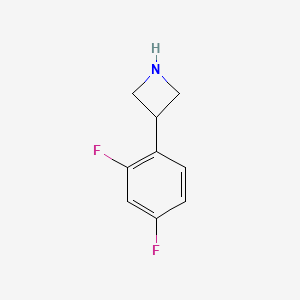
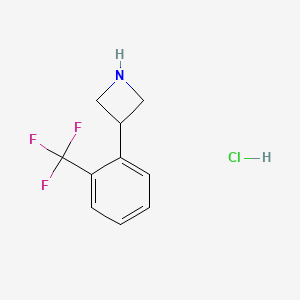
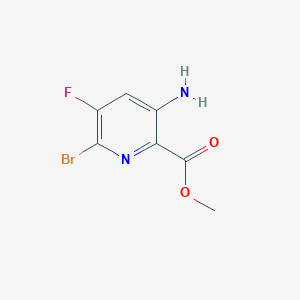
![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
